molecular formula C10H18Cl2N4 B2427590 2,4-Dimethyl-6-(piperazin-1-yl)pyrimidine dihydrochloride CAS No. 2415524-58-0

2,4-Dimethyl-6-(piperazin-1-yl)pyrimidine dihydrochloride

Cat. No.: B2427590
CAS No.: 2415524-58-0
M. Wt: 265.18
InChI Key: NARMKNJWXHFJFF-UHFFFAOYSA-N
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Description

2,4-Dimethyl-6-(piperazin-1-yl)pyrimidine dihydrochloride is a chemical compound with the empirical formula C10H16N4 It is a derivative of pyrimidine, featuring a piperazine ring substituted at the 6-position and methyl groups at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-6-piperazin-1-ylpyrimidine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-6-piperazin-1-ylpyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The piperazine ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction pathways are not extensively documented.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include sulfonium salts, bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), and protective groups for the diamine derivatives .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, cyclization reactions typically yield protected piperazines, which can be further deprotected to yield the desired compound .

Scientific Research Applications

2,4-Dimethyl-6-piperazin-1-ylpyrimidine is used in various scientific research applications, including:

Mechanism of Action

The exact mechanism of action for 2,4-Dimethyl-6-piperazin-1-ylpyrimidine is not well-documented. it is likely that the compound interacts with specific molecular targets and pathways, potentially involving the piperazine ring and pyrimidine core. Further research is needed to elucidate the detailed mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dimethyl-6-piperazin-1-ylpyrimidine is unique due to its specific substitution pattern and the presence of both piperazine and pyrimidine rings

Properties

IUPAC Name

2,4-dimethyl-6-piperazin-1-ylpyrimidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4.2ClH/c1-8-7-10(13-9(2)12-8)14-5-3-11-4-6-14;;/h7,11H,3-6H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQZXLLUHPGCWTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)N2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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